Home > Products > Screening Compounds P91167 > BCN-PEG1-Val-Cit-PAB-PNP
BCN-PEG1-Val-Cit-PAB-PNP -

BCN-PEG1-Val-Cit-PAB-PNP

Catalog Number: EVT-8246759
CAS Number:
Molecular Formula: C41H53N7O12
Molecular Weight: 835.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BCN-PEG1-Val-Cit-PAB-PNP is a complex chemical compound primarily used in biomedical applications, particularly in drug delivery systems. It consists of several components that contribute to its functionality, including a polyethylene glycol moiety, a valine-citrulline dipeptide, and a p-nitrophenyl group. This compound is classified as a prodrug, which means it is metabolically converted into an active drug form within the body.

Source and Classification

The compound is synthesized through a series of chemical reactions involving various reagents and catalysts. It falls under the category of polymeric drug delivery systems, specifically designed for targeted therapy in cancer treatment and other diseases requiring precise drug administration.

Synthesis Analysis

Methods and Technical Details

The synthesis of BCN-PEG1-Val-Cit-PAB-PNP typically involves the following steps:

  1. Formation of Polyethylene Glycol Backbone: The process begins with the modification of polyethylene glycol to introduce functional groups that can react with other components.
  2. Coupling with Valine-Citrulline Dipeptide: The next step involves the coupling of the modified polyethylene glycol with valine and citrulline, often using coupling agents like N,N'-dicyclohexylcarbodiimide to facilitate the reaction.
  3. Attachment of p-Aminobenzyl Group: The p-nitrophenyl group is introduced through a nucleophilic substitution reaction, where the amino group of the benzyl moiety reacts with the activated ester form of the dipeptide.
  4. Purification: The final product undergoes purification techniques such as dialysis or chromatography to remove unreacted materials and by-products.

This multi-step synthesis allows for precise control over the molecular weight and functionalization of the compound, which is crucial for its performance in biological systems.

Molecular Structure Analysis

Structure and Data

BCN-PEG1-Val-Cit-PAB-PNP has a complex molecular structure characterized by:

  • Polyethylene Glycol Backbone: Provides hydrophilicity and enhances solubility in biological fluids.
  • Valine-Citrulline Dipeptide: Imparts specificity for enzymatic cleavage by certain proteases, allowing for controlled release of active drug components.
  • p-Aminobenzyl Group: Serves as a linker that can be cleaved to release therapeutic agents upon reaching target tissues.

The compound's molecular formula can be represented as CnHmNoOpC_nH_mN_oO_p, where nn, mm, oo, and pp depend on the specific chain length and modifications made during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

BCN-PEG1-Val-Cit-PAB-PNP participates in several key reactions:

  1. Hydrolysis: In physiological conditions, the ester bonds in the compound undergo hydrolysis, leading to the release of active drug molecules.
  2. Enzymatic Cleavage: The valine-citrulline segment is specifically designed for cleavage by enzymes such as cathepsins, which are prevalent in tumor microenvironments.
  3. Drug Release Mechanism: Upon cleavage, therapeutic agents are released at targeted sites, enhancing localized treatment efficacy while minimizing systemic side effects.

These reactions are critical for ensuring that therapeutic agents are delivered precisely where needed within the body.

Mechanism of Action

Process and Data

The mechanism of action for BCN-PEG1-Val-Cit-PAB-PNP involves:

  1. Targeting Tumor Cells: The compound is designed to preferentially accumulate in tumor tissues due to enhanced permeability and retention effects.
  2. Enzymatic Activation: Once localized within tumor cells, proteolytic enzymes cleave the valine-citrulline bond, activating the drug.
  3. Therapeutic Action: The released drug exerts its pharmacological effects directly on cancer cells or other target tissues, leading to improved therapeutic outcomes.

This targeted approach not only increases efficacy but also reduces potential side effects associated with conventional systemic therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BCN-PEG1-Val-Cit-PAB-PNP exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous environments due to its polyethylene glycol component.
  • Stability: Stable under physiological conditions but susceptible to enzymatic cleavage.
  • Molecular Weight: Varies based on polymer length; typically ranges from 5 kDa to 20 kDa depending on synthesis parameters.

These properties are essential for ensuring effective delivery and release profiles in therapeutic applications.

Applications

Scientific Uses

BCN-PEG1-Val-Cit-PAB-PNP has significant applications in:

  • Cancer Therapy: Used as a prodrug in targeted chemotherapy regimens to enhance drug delivery efficiency.
  • Biotechnology Research: Serves as a model compound for studying drug delivery mechanisms and developing new therapeutic strategies.
  • Pharmaceutical Development: Aids in formulating drugs that require controlled release profiles for improved patient compliance and treatment outcomes.

The versatility of this compound makes it a valuable tool in modern biomedical research and pharmaceutical development.

Synthesis and Structural Optimization of BCN-PEG₁-Val-Cit-PAB-PNP

Design Principles for Protease-Cleavable Linker Architectures in ADC Development

Protease-cleavable linkers represent a cornerstone of targeted drug delivery in antibody-drug conjugates (ADCs), designed to balance systemic stability with efficient intracellular payload release. The Val-Cit dipeptide sequence (valine-citrulline) serves as the enzymatic recognition site for cathepsin B, a lysosomal cysteine protease overexpressed in tumor cells. This design leverages the enzyme’s selective activity to minimize off-target payload release while maximizing cytotoxicity within cancer cells [2] [4] [10]. However, conventional Val-Cit linkers face limitations such as hydrophobicity-induced aggregation and susceptibility to premature cleavage by serum enzymes like carboxylesterases and neutrophil elastase [10]. To address this, BCN-PEG₁-Val-Cit-PAB-PNP incorporates a self-immolative para-aminobenzylcarbamate (PAB) spacer. The PAB group enables 1,6-elimination after protease cleavage, ensuring rapid payload dissociation without compromising the specificity of the Val-Cit motif [4] [8]. This architecture maintains the enzymatic selectivity of Val-Cit while enhancing linker stability through strategic steric and chemical modifications.

Role of BCN Group in Copper-Free Click Chemistry for Site-Specific Bioconjugation

The bicyclo[6.1.0]non-4-yne (BCN) group enables bioorthogonal "click" chemistry critical for site-specific ADC assembly. Unlike copper-catalyzed azide-alkyne cycloadditions, BCN undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized antibodies or payloads without cytotoxic copper catalysts. This reaction generates stable triazole linkages under physiological conditions, preserving antibody integrity and payload activity [1] [4] [7]. The BCN group’s compact structure (molecular weight ≈ 120.2 g/mol) minimizes steric bulk while maintaining rapid kinetics—achieving conjugation efficiencies >90% within hours at 25°C [1] [9]. In ADC synthesis, azide-modified antibodies (e.g., glycoengineered mAbs) react with BCN-PEG₁-Val-Cit-PAB-PNP’s terminal BCN group, ensuring homogeneous drug-antibody ratios (DARs). This precision reduces off-target toxicity and enhances pharmacokinetic reproducibility compared to stochastic conjugation methods like lysine or cysteine labeling [3] [7].

Table 1: Key Properties of BCN Group in Bioconjugation

PropertyValue/CharacteristicImpact on ADC Performance
Reaction TypeStrain-promoted azide-alkyne cycloaddition (SPAAC)No copper catalyst required; biocompatible
Conjugation Efficiency>90% (empirical)High DAR homogeneity
Reaction KineticsSecond-order rate constant ~0.1–1 M⁻¹s⁻¹Rapid conjugation under mild conditions
Steric FootprintLow molecular weight (120.2 g/mol)Minimal interference with antigen binding

Impact of PEG₁ Spacer on Solubility, Steric Hindrance, and Pharmacokinetic Stability

The ethylene glycol (PEG₁) spacer in BCN-PEG₁-Val-Cit-PAB-PNP addresses two critical challenges in ADC linkers: hydrophobicity and steric hindrance. Despite its short length (3 atoms; 44 g/mol), the PEG₁ unit enhances aqueous solubility by introducing polarity, reducing aggregation-prone interactions between hydrophobic payloads and antibodies [2] [3] [10]. Analytically, PEG₁-containing linkers exhibit 30–50% lower calculated LogP values than non-PEGylated analogs, correlating with improved ADC homogeneity and reduced aggregation in size-exclusion chromatography [10]. Sterically, PEG₁ acts as a flexible hinge between the BCN group and Val-Cit-PAB motif, mitigating conformational strain and ensuring optimal orientation for enzymatic cleavage. Studies comparing "short" and "long" branched linkers demonstrate that even minimal PEG spacers significantly enhance cathepsin B accessibility—short linkers exhibit 10-fold lower cytotoxicity due to hindered protease binding, while PEG₁-containing variants restore potency [3]. Pharmacokinetically, PEG₁ extends ADC circulatory half-life by shielding protease-sensitive sites from serum proteases, reducing premature payload release by >50% relative to non-PEGylated counterparts [10].

Table 2: Influence of PEG₁ Spacer on ADC Linker Properties

ParameterWith PEG₁ SpacerWithout PEG Spacer
Hydrophobicity (AlogP)1.5–2.5 (e.g., BCN-PEG₁-VC)3.1–4.3 (e.g., Mc-VC-PAB)
Cathepsin B Cleavage RateHigh (k~cat~ ≥ 10⁴ M⁻¹s⁻¹)Low (k~cat~ ≤ 10³ M⁻¹s⁻¹)
HIC Retention TimeReduced (9–12 min)Prolonged (14–15 min)
Aggregation (% high MW species)<1%5–40%

Integration of Val-Cit-PAB Motif for Lysosomal Enzyme-Specific Payload Release

The Val-Cit-PAB-PNP segment constitutes the payload-release module of the linker, engineered for tumor-specific activation. The dipeptide sequence (Valine-Citrulline) serves as a substrate for cathepsin B, which hydrolyzes the amide bond between Cit and PAB upon ADC internalization into lysosomes [2] [4] [6]. This enzymatic cleavage triggers a cascade: the PAB spacer undergoes 1,6-elimination, releasing the para-nitrophenol (PNP) leaving group and liberating the cytotoxic payload (e.g., MMAE, exatecan) [4] [8] [10]. The PNP group facilitates efficient conjugation with amine-containing payloads through carbamate chemistry, yielding stable prodrugs until lysosomal activation [2] [4]. Critically, the Val-Cit-PAB motif maintains low off-target cleavage; in human plasma stability assays, <5% of payload releases after 72 hours, compared to >30% for conventional Val-Cit linkers lacking PAB spacers [10]. This specificity arises from PAB’s role in sequestering the payload from extracellular esterases and elastases, which otherwise hydrolyze Val-Cit bonds [10]. Recent innovations have further optimized this motif by integrating glutamic acid residues (e.g., Glu-Val-Cit) to resist neutrophil elastase while retaining cathepsin B sensitivity [10].

Properties

Product Name

BCN-PEG1-Val-Cit-PAB-PNP

IUPAC Name

[4-[[(2S)-2-[[(2R)-2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Molecular Formula

C41H53N7O12

Molecular Weight

835.9 g/mol

InChI

InChI=1S/C41H53N7O12/c1-26(2)36(47-35(49)19-22-57-23-21-44-40(53)58-25-33-31-8-5-3-4-6-9-32(31)33)38(51)46-34(10-7-20-43-39(42)52)37(50)45-28-13-11-27(12-14-28)24-59-41(54)60-30-17-15-29(16-18-30)48(55)56/h11-18,26,31-34,36H,5-10,19-25H2,1-2H3,(H,44,53)(H,45,50)(H,46,51)(H,47,49)(H3,42,43,52)/t31?,32?,33?,34-,36+/m0/s1

InChI Key

AGARCEMRBHGQGE-RNEZIJNASA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OCC3C4C3CCC#CCC4

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCNC(=O)OCC3C4C3CCC#CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.